molecular formula C21H22ClN3O3S B11171944 1-(3-chloro-4-methylphenyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

1-(3-chloro-4-methylphenyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11171944
M. Wt: 431.9 g/mol
InChI Key: KBNPFSLWXFFFEH-UHFFFAOYSA-N
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Description

1-(3-chloro-4-methylphenyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-4-methylphenyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. The starting materials may include 3-chloro-4-methylphenylamine, 5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazole, and pyrrolidine-3-carboxylic acid. The reaction conditions often require the use of solvents, catalysts, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity. Advanced techniques like chromatography and crystallization may be employed for purification.

Chemical Reactions Analysis

Types of Reactions

1-(3-chloro-4-methylphenyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce more reduced forms of the compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its biological activity and potential as a therapeutic agent.

    Medicine: Exploring its potential use in drug development for treating various diseases.

    Industry: Utilizing its unique chemical properties in the development of new materials and products.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-methylphenyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. These properties may include enhanced stability, reactivity, or biological activity compared to similar compounds.

Properties

Molecular Formula

C21H22ClN3O3S

Molecular Weight

431.9 g/mol

IUPAC Name

1-(3-chloro-4-methylphenyl)-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C21H22ClN3O3S/c1-11-4-5-13(7-14(11)22)25-10-12(6-17(25)27)19(28)24-20-23-15-8-21(2,3)9-16(26)18(15)29-20/h4-5,7,12H,6,8-10H2,1-3H3,(H,23,24,28)

InChI Key

KBNPFSLWXFFFEH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NC3=NC4=C(S3)C(=O)CC(C4)(C)C)Cl

Origin of Product

United States

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